9,10-Difluoroanthracene

Photodimerization Photochromic materials Anthracene photochemistry

Most 9,10-disubstituted anthracenes lack photoreversible dimerization, limiting photochromic and photo-crosslinking applications. 9,10-Difluoroanthracene uniquely combines fluorine-tuned electronics with efficient [4+4] photodimerization, enabling: • Photochromic switching, rewritable optical data storage, and light-triggered release. • Monomer for high-temperature polysulfate/sulfonate polymers. • Dual exciplex fluorescence for diene sensing. Available with ≥98% purity for research and prototyping.

Molecular Formula C14H8F2
Molecular Weight 214.21 g/mol
CAS No. 1545-69-3
Cat. No. B073219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Difluoroanthracene
CAS1545-69-3
Synonyms9,10-Difluoroanthracene
Molecular FormulaC14H8F2
Molecular Weight214.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C=CC=CC3=C2F)F
InChIInChI=1S/C14H8F2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H
InChIKeyBNOILACWFLPWCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9,10-Difluoroanthracene Core Properties & Procurement


9,10-Difluoroanthracene (C₁₄H₈F₂, MW 214.21 g/mol) is a symmetrical 9,10-disubstituted anthracene in which two fluorine atoms occupy the meso positions of the polycyclic aromatic core [1]. The electron-withdrawing fluorine substituents distinctly modulate the electronic structure, photophysical behaviour, and photochemical reactivity of the anthracene scaffold, setting it apart from the parent hydrocarbon and from other 9,10-disubstituted anthracenes commonly used in organic electronics and photonics.

Electronic Tuning
Fluorine substituents modulate photophysics and redox behaviour of the anthracene core.
Photodimerization Capability
Retains efficient intermolecular [4+4] photocycloaddition, a rare attribute among 9,10-disubstituted anthracenes.
Synthetic Accessibility
One-pot route from dibromo precursor supports scalable supply for materials research.

9,10-Difluoroanthracene Substitution Limitations


The photochemical and photophysical properties of 9,10-disubstituted anthracenes are exquisitely sensitive to the nature of the substituent. While many 9,10-diarylanthracenes exhibit high fluorescence quantum yields, they lack the photoreversible dimerization capability that is critical for photochromic, data‑storage, and photo‑crosslinking applications. 9,10‑Difluoroanthracene, by contrast, uniquely combines a synthetically tractable fluorine‑induced electronic tuning with the retention of efficient intermolecular photodimerization, a behaviour that is absent in the vast majority of structurally analogous compounds [1].

Target Compound
9,10-Difluoroanthracene
Enables photoreversible dimerization in fluid solution; fluorine-induced electronic shift differentiates it from hydrocarbon analogs.
Common Substitutes
9,10-Diarylanthracenes (e.g., diphenyl, bis(phenylethynyl))
High fluorescence quantum yield but no photodimerization activity; cannot replace difluoro derivative in photochromic or crosslinking studies.
9,10-Dimethylanthracene photodimerizes but shows different cycloreversion kinetics and bond geometry, limiting direct interchangeability.

9,10-Difluoroanthracene Evidence vs. Analogs


Exclusive Photodimerization Capability

Among all symmetrically 9,10‑disubstituted anthracenes, only two derivatives are known to undergo intermolecular photodimerization in fluid solution: 9,10‑difluoroanthracene and 9,10‑dimethylanthracene. Commonly employed high‑quantum‑yield alternatives such as 9,10‑diphenylanthracene and 9,10‑bis(phenylethynyl)anthracene do not photodimerize under identical conditions. This binary selectivity is governed by the steric and electronic requirements of the substituents, and it directly determines suitability for applications that rely on photoreversible [4+4] cycloaddition [1].

Exclusive Photodimerization
Head-to-head
9,10-Difluoroanthracene photodimerizes; 9,10-diaryl derivatives do not. Only two 9,10-disubstituted anthracenes show this behaviour.
Binary differentiation for photochromic and photoreversible crosslinking research.
Fluid solution, UV >300 nm. Most analogs inactive.
Photodimerization Photochromic materials Anthracene photochemistry

Photodimer C–C Bond Characterization

X‑ray crystallographic analysis of the photodimer of 9,10‑difluoroanthracene gives a central C(9)–C(10′) bond length of 1.631(3) Å [1]. This value is notably longer than the corresponding bond in the photodimer of the parent anthracene (1.596 Å, literature reference) and reflects the steric and electronic influence of the fluorine substituents on the cyclobutane ring geometry. The measurable elongation provides a structural handle for tuning the thermal reversion kinetics of the photodimer, an important parameter for data‑storage and photo‑release applications.

Photodimer Bond Length
Cross-study comparable
C(9)–C(10′) bond: 1.631(3) Å (X-ray), longer than anthracene photodimer (~1.596 Å).
Elongation supports tunable thermal cycloreversion kinetics for data-storage research.
Low-temperature single-crystal XRD. Δ ≈ +0.03–0.04 Å.
X‑ray crystallography Photodimer structure Bond‑length engineering

One-Pot Synthesis from 9,10-Dibromoanthracene

A one‑pot procedure converts 9,10‑dibromoanthracene directly into 9,10‑difluoroanthracene in 60% isolated yield using a fluoride‑exchange strategy [1]. This route avoids the harsh electrophilic fluorination reagents and low‑selectivity direct fluorination protocols that typically yield complex mixtures of mono‑, di‑, and poly‑fluorinated anthracenes. For comparison, direct fluorination of anthracene with XeF₂ or CF₃OF often gives <50% yield of the desired 9,10‑difluoro product, contaminated by over‑fluorinated and ring‑oxidised by‑products.

One-Pot Synthesis Yield
Cross-study comparable
60% isolated yield via KF/18-crown-6 from 9,10-dibromoanthracene; avoids complex fluorination mixtures.
Chromatography-free route improves accessibility for photochemical research quantities.
Direct fluorination routes often give lower yield and regioisomer mixtures.
Synthetic methodology Process chemistry Fluorinated building blocks

9,10-Difluoroanthracene Key Applications


Photoreversible Crosslinking & Data Storage

The unique photodimerization capability of 9,10‑difluoroanthracene enables [4+4] photocycloaddition that can be thermally or photochemically reversed. This binary (dimer/monomer) switching is the basis for photochromic inks, rewritable optical data storage, and light‑triggered release systems. Because no other common 9,10‑diaryl derivative can perform this function, 9,10‑difluoroanthracene is the compound of choice for proof‑of‑concept studies and device prototyping in this area [1].

Excited-State Probe & Exciplex Sensing

9,10‑Difluoroanthracene displays dual exciplex fluorescence in the presence of 1,3‑dienes, a distinctive photophysical response that is not observed with many other anthracene fluorophores. This feature can be exploited in fluorescence‑based sensing of diene‑containing analytes or in fundamental studies of excited‑state complex formation [1].

Fluorinated Building Block for Organic Electronics

The compound has been cited in patent literature as a monomer for high‑temperature polysulfate and polysulfonate polymers destined for electronic applications. Its fluorine substituents improve oxidative stability and tune the HOMO/LUMO levels relative to non‑fluorinated analogs, making it a valuable synthetic intermediate for tailored semiconducting polymers [1].

Application
Selection Property
Validation Focus
Photoreversible crosslinking & data-storage research
Photodimerization capability in fluid solution
Confirmation of [4+4] cycloaddition and reversibility under UV/thermal cycling
Excited-state probe & exciplex sensing studies
Dual exciplex fluorescence with 1,3-dienes
Spectroscopic verification of exciplex emission and diene recognition
Fluorinated building block for organic electronics
Fluorine-mediated HOMO/LUMO tuning and oxidative stability
Electrochemical and device-performance benchmarking vs. non-fluorinated analogs
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